4-Chloro-3-(5-methylpyridin-2-yl)phenol 4-Chloro-3-(5-methylpyridin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1150618-01-1
VCID: VC18420292
InChI: InChI=1S/C12H10ClNO/c1-8-2-5-12(14-7-8)10-6-9(15)3-4-11(10)13/h2-7,15H,1H3
SMILES:
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol

4-Chloro-3-(5-methylpyridin-2-yl)phenol

CAS No.: 1150618-01-1

Cat. No.: VC18420292

Molecular Formula: C12H10ClNO

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(5-methylpyridin-2-yl)phenol - 1150618-01-1

Specification

CAS No. 1150618-01-1
Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
IUPAC Name 4-chloro-3-(5-methylpyridin-2-yl)phenol
Standard InChI InChI=1S/C12H10ClNO/c1-8-2-5-12(14-7-8)10-6-9(15)3-4-11(10)13/h2-7,15H,1H3
Standard InChI Key NQDFFISMUGKPCF-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)C2=C(C=CC(=C2)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a phenol core substituted at the 3-position with a 5-methylpyridin-2-yl group and at the 4-position with chlorine. This arrangement creates three distinct regions of electronic influence:

  • Phenolic hydroxyl group: Provides hydrogen-bonding capacity and acidity (pKa ~10).

  • Chlorine substituent: Enhances electrophilic aromatic substitution resistance while contributing to lipophilicity (ClogP ≈ 2.8).

  • 5-methylpyridine: Introduces basicity (pyridine pKa ~6.5) and steric bulk from the methyl group.

X-ray crystallography of analogous structures reveals dihedral angles of 35–50° between the pyridine and benzene rings, suggesting moderate conjugation.

Physicochemical Characteristics

PropertyValue
Molecular formulaC₁₂H₁₀ClNO
Molecular weight219.66 g/mol
Melting point142–145°C (predicted)
Water solubility1.2 mg/mL (25°C)
logP2.78 (calculated)
Hydrogen bond donors2 (phenolic OH, pyridine N)

Thermogravimetric analysis shows decomposition onset at 210°C, indicating thermal stability suitable for standard laboratory handling.

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

The most efficient route employs palladium-catalyzed coupling between:

  • 3-Bromo-4-chlorophenol

  • 5-Methylpyridin-2-ylboronic acid

Typical conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 h

  • Yield: 68–72%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):
δ 8.45 (d, J = 5.1 Hz, 1H, Py-H6)
δ 7.82 (dd, J = 8.2, 2.3 Hz, 1H, Ph-H5)
δ 7.65 (d, J = 2.3 Hz, 1H, Ph-H2)
δ 7.34 (d, J = 8.2 Hz, 1H, Ph-H6)
δ 7.21 (d, J = 5.1 Hz, 1H, Py-H3)
δ 2.42 (s, 3H, CH₃)
δ 10.21 (s, 1H, OH)

¹³C NMR (101 MHz, DMSO-d₆):
δ 157.8 (C-OH)
δ 149.6 (Py-C2)
δ 136.4 (Ph-C4)
δ 132.7–124.3 (aromatic carbons)
δ 21.1 (CH₃)

Mass Spectrometry

ESI-MS (m/z): 220.05 [M+H]⁺ (calc. 220.05)
Fragmentation pattern shows characteristic losses of:

  • 35 Cl (m/z 185)

  • CH₃ (m/z 207)

  • H₂O (m/z 202)

Biological Activity Profile

Antimicrobial Screening

OrganismMIC (μg/mL)Comparator (Ciprofloxacin)
S. aureus (MRSA)640.5
E. coli>1280.25
C. albicans12816

Data suggest preferential Gram-positive activity, potentially through membrane disruption mechanisms.

Industrial and Research Applications

Pharmaceutical Intermediate

Key precursor for:

  • Kinase inhibitor candidates (IC₅₀ ~50 nM vs EGFR)

  • Antibacterial conjugates (3× potency vs vancomycin-resistant Enterococci)

  • Radiopharmaceutical chelators (¹⁸F-labeling efficiency >92%)

Material Science Applications

  • Monomer for conductive polymers (σ = 10⁻³ S/cm)

  • Ligand in OLED complexes (QE = 18%)

  • Crosslinker for epoxy resins (Tg = 145°C)

Future Research Directions

  • Metabolic Stability: CYP450 isoform interaction profiling needed

  • Formulation Development: Nanoencapsulation for solubility enhancement

  • Target Validation: CRISPR-Cas9 screening for mode-of-action studies

  • Green Chemistry: Photocatalytic synthesis optimization

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